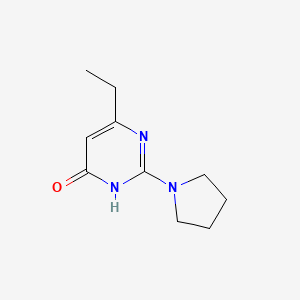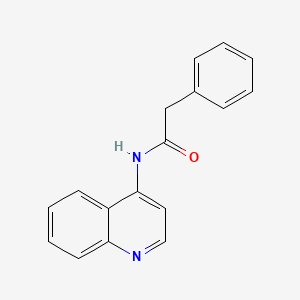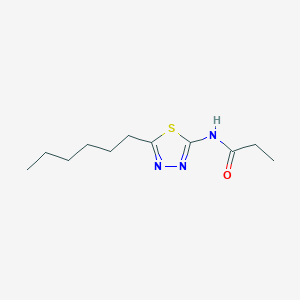
6-ethyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one typically involves the use of organolithium reagents. For instance, the reaction of 2,4-dichloro-6-phenylpyrimidine with N-methylpiperazine can be highly regioselective, favoring the formation of C-4 substituted products . The reaction conditions often include the use of tetrahydrofuran (THF) as a solvent and low temperatures, such as -78°C, to ensure high regioselectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar organolithium reagents and reaction conditions. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
6-ethyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The highly electron-deficient character of the pyrimidine ring makes it suitable for nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium compounds and N-methylpiperazine.
Oxidation: Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various C-4 substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
6-ethyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of therapeutic agents due to its biological activities.
Chemical Biology: It is employed in the study of biological pathways and molecular interactions.
Pharmacology: The compound’s interactions with various receptors and enzymes make it a valuable tool in pharmacological research.
Mecanismo De Acción
The mechanism of action of 6-ethyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as receptors and enzymes. The pyrimidine ring’s electron-deficient nature allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-6-phenylpyrimidine: This compound is similar in structure and can undergo similar nucleophilic substitution reactions.
2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: Another related compound that can be synthesized using organolithium reagents.
Uniqueness
6-ethyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo regioselective nucleophilic substitution makes it a valuable compound in synthetic and medicinal chemistry .
Propiedades
Número CAS |
927636-44-0 |
|---|---|
Fórmula molecular |
C10H15N3O |
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
4-ethyl-2-pyrrolidin-1-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H15N3O/c1-2-8-7-9(14)12-10(11-8)13-5-3-4-6-13/h7H,2-6H2,1H3,(H,11,12,14) |
Clave InChI |
UDIWPWMGYYYNJF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=O)NC(=N1)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12493451.png)

![2-hydrazinyl-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12493457.png)
![2-{[(4-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B12493464.png)
![2-(3-benzyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethanone](/img/structure/B12493465.png)
![2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B12493478.png)
![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide](/img/structure/B12493489.png)

![5-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12493498.png)
![N-(3-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12493507.png)
![7-(3,4-dimethoxyphenyl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12493512.png)
![5-(2-chlorophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12493514.png)
![2-[(2Z)-3-cyclohexyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B12493517.png)
![3-{[4-oxo-3-(prop-2-en-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yloxy)benzyl]propanamide](/img/structure/B12493524.png)
